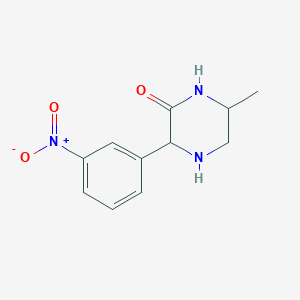
5-Chloro-8-fluoroquinolin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-8-fluoroquinolin-3-amine: is a heterocyclic aromatic amine with the molecular formula C₉H₆ClFN₂ . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The incorporation of both chlorine and fluorine atoms into the quinoline ring enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-fluoroquinolin-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloro-2-nitrophenol with 4-chloro-2-aminophenol in the presence of hydrochloric acid, followed by the addition of methacrylaldehyde and glacial acetic acid. The reaction mixture is then heated to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reaction vessels and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of temperature, pH, and reagent addition is common to achieve consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-8-fluoroquinolin-3-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Cross-coupling reactions: It can participate in Suzuki-Miyaura and other metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Cross-coupling: Palladium catalysts and boronic acids or esters
Major Products: The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Chloro-8-fluoroquinolin-3-amine is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of fluorine enhances its binding affinity to biological targets, making it a valuable tool in drug discovery .
Medicine: The compound’s antibacterial and antiviral properties are of significant interest in medicinal chemistry. It is being investigated for its potential use in developing new therapeutic agents to treat infectious diseases .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes .
Wirkmechanismus
The mechanism of action of 5-Chloro-8-fluoroquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. This mechanism is similar to that of other fluoroquinolones, which are known for their broad-spectrum antibacterial activity .
Vergleich Mit ähnlichen Verbindungen
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
- Mefloquine
- Brequinar
- Flosequinan
Comparison: Compared to other similar compounds, 5-Chloro-8-fluoroquinolin-3-amine exhibits unique properties due to the presence of both chlorine and fluorine atoms. These substituents enhance its chemical stability, reactivity, and biological activity.
Eigenschaften
Molekularformel |
C9H6ClFN2 |
|---|---|
Molekulargewicht |
196.61 g/mol |
IUPAC-Name |
5-chloro-8-fluoroquinolin-3-amine |
InChI |
InChI=1S/C9H6ClFN2/c10-7-1-2-8(11)9-6(7)3-5(12)4-13-9/h1-4H,12H2 |
InChI-Schlüssel |
XNPVCYSVZXHULI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=C(C=NC2=C1F)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


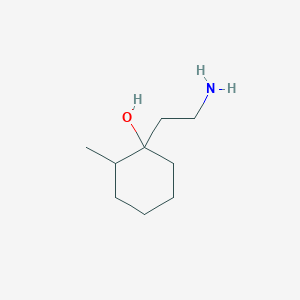
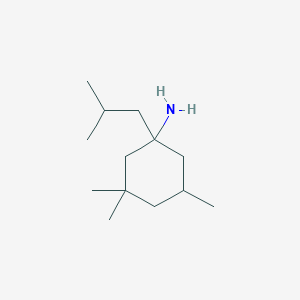
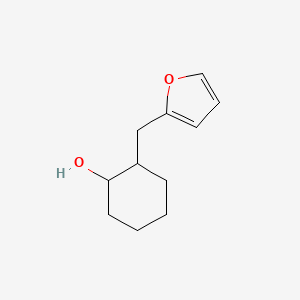
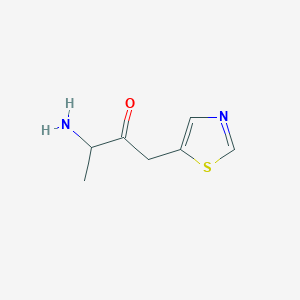
![1-[(tert-Butoxy)carbonyl]-4-ethoxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13201956.png)
![N-(Butan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13201964.png)
![2-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B13201967.png)
![2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan](/img/structure/B13201970.png)
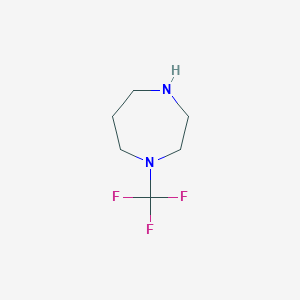
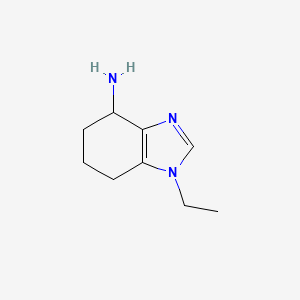
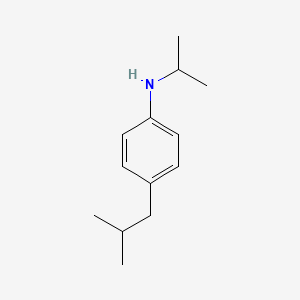
![({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene](/img/structure/B13201986.png)

